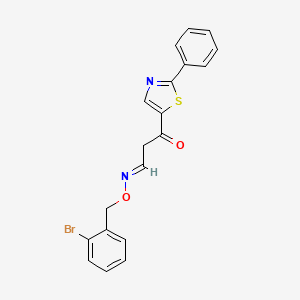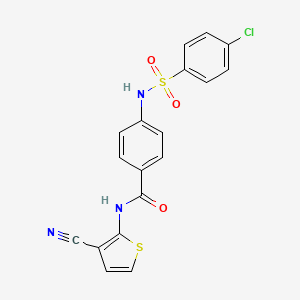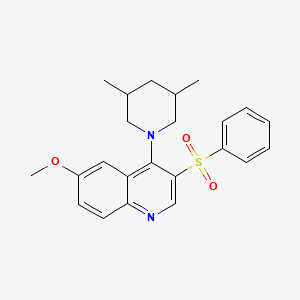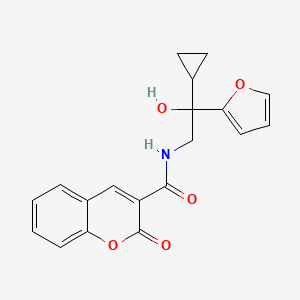![molecular formula C21H21NO4 B2995750 2-{1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopropyl}acetic acid CAS No. 2094859-65-9](/img/structure/B2995750.png)
2-{1-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)methyl]cyclopropyl}acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a derivative of fluorenylmethyloxycarbonyl (Fmoc) amino acid . Fmoc amino acids are commonly used in solid-phase peptide synthesis. They have a fluorenyl group, which serves as a protective group for the amino part during peptide synthesis .
Molecular Structure Analysis
The molecular structure of this compound would likely include a fluorenyl group attached to an amino acid via a methyloxycarbonyl linkage . The exact structure would depend on the specific amino acid and the position of the cyclopropyl group.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be similar to those of other Fmoc amino acids. These compounds are typically solids and are relatively stable under normal conditions .Aplicaciones Científicas De Investigación
Enzyme-activated Surfactants for Carbon Nanotube Dispersion
A study utilized N-Fluorenyl-9-methoxycarbonyl-protected amino acids as surfactants for carbon nanotubes (CNTs). These surfactants were converted into enzymatically activated CNT surfactants that created homogeneous aqueous nanotube dispersions on-demand under constant and physiological conditions. This research demonstrates the potential for innovative applications in materials science, particularly in creating stable dispersions of carbon nanotubes for various technological applications (Cousins et al., 2009).
Fluorescence Labeling for Biomedical Analysis
The development of a novel fluorophore, derived from 5-methoxyindole-3-acetic acid, showcased strong fluorescence in a wide pH range of aqueous media. This compound, due to its stability and large Stokes' shift, was applied as a fluorescent labeling reagent for carboxylic acids, demonstrating its potential for biomedical analyses and research (Hirano et al., 2004).
Synthesis of Oligomers from Amide-linked Neuraminic Acid Analogues
Research into the synthesis of oligomers derived from N-Fluoren-9-ylmethoxycarbonyl-protected sugar amino acids highlights the versatility of these compounds in constructing complex molecular structures. These oligomers, based on alpha-O-methoxy- and 2,3-dehydroneuraminic acids, showcase the application of fluorenylmethoxycarbonyl-protected amino acids in synthesizing biologically relevant molecules (Gregar & Gervay-Hague, 2004).
Reversible Protecting Group for the Amide Bond in Peptides
N,O-Bis-Fmoc (fluoren-9-ylmethoxycarbonyl) derivatives of Nα-(2-hydroxy-4-methoxybenzyl)amino acids were explored as intermediates for peptide synthesis. This approach aimed at inhibiting interchain association during solid-phase peptide synthesis, highlighting the chemical's utility in facilitating the synthesis of 'difficult sequences' in peptide research (Johnson et al., 1993).
Direcciones Futuras
Mecanismo De Acción
Mode of Action
It is hypothesized that the compound may bind to its target, initiating a series of biochemical reactions . The presence of the fluorenylmethyloxycarbonyl (Fmoc) group suggests it may be involved in peptide synthesis .
Biochemical Pathways
The compound may affect various biochemical pathways depending on its target. The Fmoc group is often used in solid-phase peptide synthesis, suggesting the compound could play a role in protein synthesis or modification . .
Pharmacokinetics
Given its molecular weight of 365.43 , it is likely to have good membrane permeability, which could influence its absorption and distribution . The presence of the Fmoc group may also affect its metabolic stability .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown and would depend on its specific target and mode of action. Given its potential role in peptide synthesis, it could influence protein function and cellular processes .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, the Fmoc group is typically removed under basic conditions, which could affect the compound’s activity in different parts of the body .
Propiedades
IUPAC Name |
2-[1-[(9H-fluoren-9-ylmethoxycarbonylamino)methyl]cyclopropyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21NO4/c23-19(24)11-21(9-10-21)13-22-20(25)26-12-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18H,9-13H2,(H,22,25)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCRJFSYKAMMNSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CC(=O)O)CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


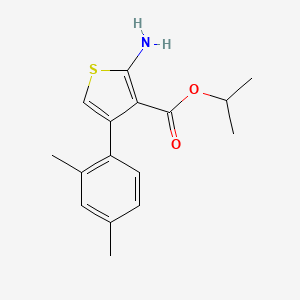
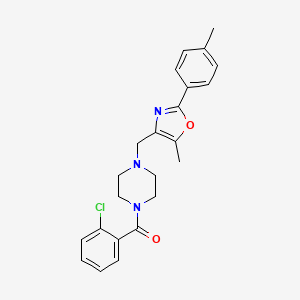

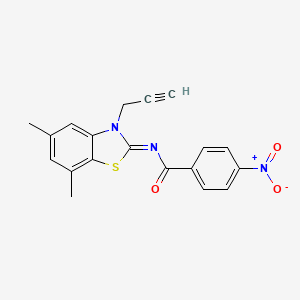


![3-methyl-6-(4-(1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)piperazin-1-yl)pyrimidine-2,4(1H,3H)-dione](/img/structure/B2995681.png)
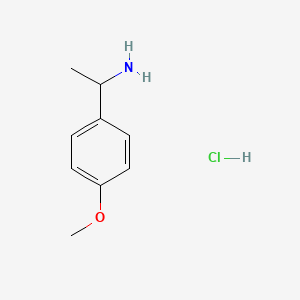
![Ethyl (2S)-2-(thieno[2,3-d]pyrimidin-4-ylamino)propanoate](/img/structure/B2995685.png)
